molecular formula C20H25NO4 B5561896 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B5561896
M. Wt: 343.4 g/mol
InChI Key: JBZRUNXUJZLWLU-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 4-tert-butylphenoxy group and a 2,5-dimethoxyphenyl moiety linked via an acetamide bridge.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRUNXUJZLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-tert-butylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) to form 2-(4-tert-butylphenoxy)acetic acid.

    Amidation Reaction: The 2-(4-tert-butylphenoxy)acetic acid is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or dimethoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethoxy groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs sharing key motifs:

Structural Analogues with Acetamide Linkers

Compound Name Key Structural Differences Biological Activity/Properties References
N-(2,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo-pyrazine core replaces tert-butylphenoxy group Exhibits antimicrobial and antitumor activity via enzyme inhibition
2-(5-bromo-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide Indole ring replaces phenoxy group; bromine enhances electrophilic reactivity Anti-inflammatory and analgesic properties; targets cyclooxygenase (COX) enzymes
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole core with CF3 substituent; enhanced metabolic stability Potential kinase inhibitor; demonstrated in microwave-assisted synthesis (31% yield, mp 146°C)
N-(2,5-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine Triazoloquinazoline core replaces acetamide linker; sulfonyl group improves solubility Unique activity in CNS disorders due to triazoloquinazoline’s π-π stacking capability

Substituent-Driven Property Variations

  • Methoxy Position: Compounds with 2,5-dimethoxyphenyl groups (e.g., ) show higher binding affinity to serotonin receptors compared to 3,4-dimethoxyphenyl analogs due to optimal hydrogen-bonding geometry . 4-tert-butylphenoxy vs. 4-chlorophenoxy: The tert-butyl group increases lipophilicity (logP >3.5) and plasma protein binding, whereas chlorine enhances electrophilicity and target engagement in antimicrobial agents .
  • Core Heterocycle :

    • Imidazole () and triazine () cores exhibit distinct mechanisms: imidazoles often target metal-dependent enzymes, while triazines inhibit folate biosynthesis .
    • Benzothiazole derivatives () display superior thermal stability (mp ~146°C) compared to indole-based analogs (mp ~120°C) due to rigid aromatic systems .

Pharmacological Data from Analogues

  • Antimicrobial Activity: Triazine derivatives (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to thioether-linked acetamide groups disrupting cell wall synthesis .
  • Solubility and Stability: 2,5-Dimethoxyphenyl acetamides generally exhibit moderate aqueous solubility (0.5–2 mg/mL) due to methoxy polarity, whereas tert-butylphenoxy analogs require formulation with cyclodextrins for bioavailability .

Research Findings and Challenges

  • Key Trends: Methoxy and tert-butyl groups synergistically enhance both lipophilicity and target selectivity, making 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide a candidate for CNS-targeted drugs . Halogen substitutions (e.g., bromine in ) improve potency but may increase toxicity risks .
  • Gaps and Future Directions: Limited pharmacokinetic data for the tert-butylphenoxy subclass necessitates further ADME studies. Comparative studies with N-(3,4-dimethoxyphenyl) analogs () could clarify substituent-position effects on efficacy .

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